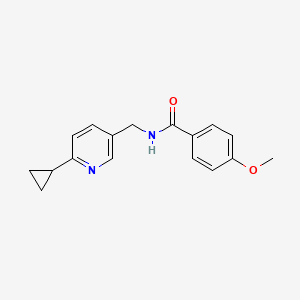

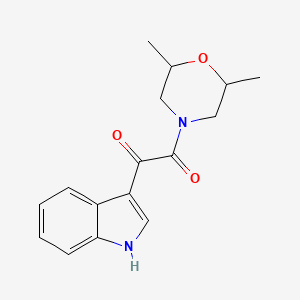

1-Benzyl-6-fluoro-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-6-fluoro-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one is a synthetic compound that belongs to the family of quinolone-based sulfonamides. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Fluorescent Probes for DTT Detection

A novel two-photon fluorescent probe based on 1,8-naphthalimide and sulfoxide has been developed for detecting DTT, showcasing potential for biological, biochemistry, and biomedicine applications due to its fast response, satisfactory selectivity, and low cytotoxicity. This probe has been successfully employed in one- and two-photon imaging of DTT in HepG2 cells (Sun et al., 2018).

Synthesis of Fluorinated Heterocycles

Research has demonstrated the synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, highlighting the significant role of fluorinated compounds in pharmaceutical and agrochemical industries. This method offers a versatile route for synthesizing 4-fluoroisoquinolin-1(2H)-ones among others, illustrating the synthetic potentials of these protocols (Wu et al., 2017).

Enantiomerically Pure Quinolones

The preparation of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones using benzothiazines illustrates the biological and pharmacological significance of these compounds. This method provides a template for synthesizing a series of enantiomerically pure quinolones under mild conditions, showcasing the potential for medicinal chemistry applications (Harmata & Hong, 2007).

Caged Zn2+ Probe Synthesis

A "caged" derivative of a Zn(2+) fluorophore has been designed and synthesized, showing improvement in cell membrane permeation and potential for biological imaging applications. This compound becomes fluorescent upon complexation with Zn2+, indicating its utility in selective imaging and sensing applications (Aoki et al., 2008).

Novel Fluorophores for OLED Applications

The design and synthesis of novel red-emissive 1,8-naphthalimide derivatives demonstrate the potential of these compounds as standard-red light-emitting materials for OLED applications. This research opens new avenues for the development of efficient and color-pure OLEDs (Luo et al., 2015).

Copper-mediated Ortho C-H Sulfonylation

A method for direct ortho C-H bond sulfonylation of benzoic acid derivatives showcases the synthesis of various aryl sulfones with excellent regioselectivity, underlining the utility of this approach in the development of sulfone-based compounds for potential pharmaceutical applications (Liu et al., 2015).

properties

IUPAC Name |

1-benzyl-6-fluoro-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO3S/c1-17(2)19-8-11-21(12-9-19)31(29,30)24-16-27(15-18-6-4-3-5-7-18)23-13-10-20(26)14-22(23)25(24)28/h3-14,16-17H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEBVSGTMBJWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B3010777.png)

![4-Methyl-1-(methylethyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyridin e-5-carbonitrile](/img/structure/B3010779.png)

![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B3010780.png)

![4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3010788.png)

![N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3010789.png)

![N-(4-methylbenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B3010791.png)

![ethyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3010792.png)

![6-Thia-2-azaspiro[3.4]octane 6,6-dioxide hydrochloride](/img/structure/B3010795.png)